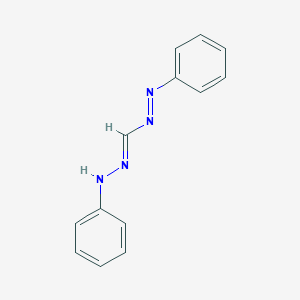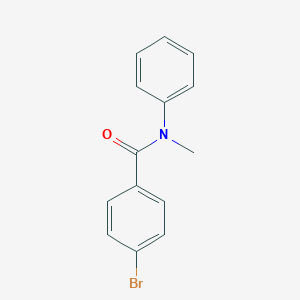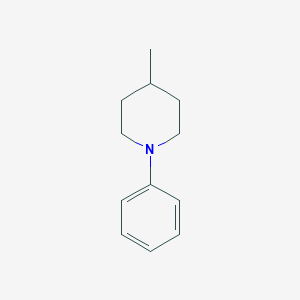![molecular formula C7H13NO5 B262533 {2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid, commonly known as MEOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of MEOA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, MEOA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MEOA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
MEOA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that MEOA can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. MEOA has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In animal studies, MEOA has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MEOA in lab experiments is its low toxicity and high solubility in water. This makes it easier to handle and administer in vitro and in vivo studies. However, MEOA has a relatively short half-life in the body, which may limit its effectiveness in certain applications. Additionally, the mechanism of action of MEOA is not fully understood, which may make it difficult to optimize its use in different experimental settings.
Direcciones Futuras
There are several future directions for research on MEOA. One area of interest is the development of more efficient synthesis methods that can increase the yield and purity of the final product. Another area of interest is the optimization of MEOA for use in different applications, such as the treatment of specific types of cancer or the improvement of crop yield in certain plant species. Additionally, further studies are needed to elucidate the mechanism of action of MEOA and to identify potential side effects or limitations of its use.
Métodos De Síntesis
MEOA can be synthesized through a multi-step process that involves the reaction of 2-(2-methoxyethylamino)acetic acid with oxalyl chloride and triethylamine. The resulting product is then treated with sodium hydroxide to obtain MEOA. The yield of the synthesis process is around 60%, and the purity of the final product can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
MEOA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MEOA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, MEOA has been used as a plant growth regulator to improve crop yield and quality. In material science, MEOA has been used as a building block for the synthesis of novel polymers and materials.
Propiedades
Nombre del producto |
{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid |
|---|---|
Fórmula molecular |
C7H13NO5 |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
2-[2-(2-methoxyethylamino)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C7H13NO5/c1-12-3-2-8-6(9)4-13-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) |
Clave InChI |
KHLPZUDOWZZEOE-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)COCC(=O)O |
SMILES canónico |
COCCNC(=O)COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(Aminomethyl)phenyl]sulfanyl}phenol](/img/structure/B262454.png)
![2-[4-(2,3-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B262455.png)
![2-[4-(3-hydroxypropyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B262457.png)








![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)